molecular formula C8H4ClIN2 B13653967 2-Chloro-8-iodoquinazoline

2-Chloro-8-iodoquinazoline

Cat. No.: B13653967
M. Wt: 290.49 g/mol
InChI Key: RPTWNSFVDDBUBV-UHFFFAOYSA-N
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Description

2-Chloro-8-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the quinazoline ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the reaction of 2-chloroquinazoline with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-iodoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Uses palladium catalysts and boronic acids.

    Sonogashira Reaction: Involves palladium and copper catalysts with terminal alkynes.

    Heck Reaction: Utilizes palladium catalysts and alkenes.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-8-iodoquinazoline depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. The presence of halogen atoms enhances its binding affinity to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-8-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and binding characteristics. This dual halogenation makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications .

Properties

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49 g/mol

IUPAC Name

2-chloro-8-iodoquinazoline

InChI

InChI=1S/C8H4ClIN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H

InChI Key

RPTWNSFVDDBUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)I)Cl

Origin of Product

United States

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